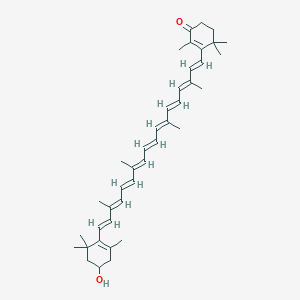
4-Keto-3'-hydroxy-beta,beta-carotene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Hydroxyechinenone is a keto-carotenoid pigment found in cyanobacteria and microalgae The chemical formula of 3’-Hydroxyechinenone is C40H54O2 . This compound is non-covalently bound in the orange carotenoid protein (OCP), which is a soluble protein involved in photoprotection and non-photochemical quenching of photosynthesis .
Preparation Methods
3’-Hydroxyechinenone can be synthesized through various synthetic routes. One common method involves the oxidation of echinenone, which introduces a hydroxy group at the 3’ position . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide. Industrial production methods often rely on the extraction of 3’-Hydroxyechinenone from natural sources like cyanobacteria and microalgae .
Chemical Reactions Analysis
3’-Hydroxyechinenone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group at the 3’ position can be further oxidized to form ketones or aldehydes.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3’-Hydroxyechinenone has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 3’-Hydroxyechinenone exerts its effects involves its binding to the orange carotenoid protein (OCP). Upon light activation, structural changes occur within both the carotenoid and the protein, leading to the conversion of an orange inactive form into a red active form . This activated form induces an increase in energy dissipation, leading to a decrease in the fluorescence of the phycobilisomes, the cyanobacterial antenna, and thus reducing the energy arriving at the reaction centers .
Comparison with Similar Compounds
3’-Hydroxyechinenone is similar to other carotenoids such as echinenone and zeaxanthin. it is unique due to the presence of the hydroxy group at the 3’ position, which enhances its photoprotective properties . Similar compounds include:
Properties
Molecular Formula |
C40H54O2 |
|---|---|
Molecular Weight |
566.9 g/mol |
IUPAC Name |
3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-36-33(5)27-35(41)28-40(36,9)10)15-11-12-16-30(2)18-14-20-32(4)22-24-37-34(6)38(42)25-26-39(37,7)8/h11-24,35,41H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ |
InChI Key |
ZRCXVNZZDQGBQT-DKLMTRRASA-N |
Isomeric SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















